![molecular formula C12H10FNO B6413844 2-(3-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95% CAS No. 1261983-55-4](/img/structure/B6413844.png)
2-(3-Fluoro-2-methylphenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(3-Fluoro-2-methylphenyl)-4-hydroxypyridine (hereafter referred to as FMHP) is an organic compound with a molecular formula of C10H9FO2. FMHP has a variety of applications in research and industrial settings, which include its use in the synthesis of other compounds and its ability to act as a catalyst in certain reactions. FMHP is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
FMHP has a variety of applications in scientific research, including its use as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals and agrochemicals, and as a reactant in the synthesis of other organic compounds. It has also been used in the synthesis of polymers, dyes, and other materials. In addition, FMHP has been used as a substrate in enzyme-catalyzed reactions and as a reagent in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of FMHP is not well understood. However, it is believed that the compound acts as a catalyst in certain reactions due to its ability to form complexes with transition metals. This allows FMHP to activate the reactants, resulting in faster reaction rates and higher yields.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHP are not well understood. However, the compound has been shown to have some anti-inflammatory and anti-bacterial properties in laboratory studies. In addition, FMHP has been found to have some antioxidant properties, which may be beneficial in the prevention of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using FMHP in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is highly toxic and should be handled with care. In addition, the reaction conditions required for the synthesis of FMHP can be difficult to control, which can lead to low yields and poor product purity.
Future Directions
Future research on FMHP could focus on its potential applications in the pharmaceutical and agrochemical industries. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Furthermore, research could be conducted to improve the synthesis of FMHP and to develop safer and more efficient reaction conditions. Finally, research could be conducted on the potential uses of FMHP as a catalyst in organic synthesis.
Synthesis Methods
FMHP can be synthesized through the reaction of 3-fluoro-2-methylphenol and ethyl pyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction can be carried out in an inert atmosphere, such as nitrogen or argon, and the temperature should be kept between 80 and 100 degrees Celsius. The reaction proceeds in two steps: first, the reaction of the two reactants forms a pyridinium salt, and then the pyridinium salt is hydrolyzed to form FMHP.
properties
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)12-7-9(15)5-6-14-12/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXRBRWBCRUGGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692477 |
Source
|
Record name | 2-(3-Fluoro-2-methylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-2-methylphenyl)-4-hydroxypyridine | |
CAS RN |
1261983-55-4 |
Source
|
Record name | 2-(3-Fluoro-2-methylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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